4-((3-Chlorophenyl)thio)pentan-2-one
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Overview
Description
4-((3-Chlorophenyl)thio)pentan-2-one is an organic compound with the molecular formula C11H13ClOS and a molecular weight of 228.74 g/mol This compound features a chlorophenyl group attached to a thioether linkage, which is further connected to a pentan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Chlorophenyl)thio)pentan-2-one typically involves the reaction of 3-chlorothiophenol with a suitable ketone under controlled conditions. One common method involves the use of acetylacetone as the ketone source. The reaction is carried out in the presence of a base such as sodium carbonate in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves bulk manufacturing techniques, ensuring high purity and yield. The reaction conditions are optimized to achieve efficient production while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-((3-Chlorophenyl)thio)pentan-2-one undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-((3-Chlorophenyl)thio)pentan-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((3-Chlorophenyl)thio)pentan-2-one involves its interaction with specific molecular targets. The thioether linkage and the chlorophenyl group play crucial roles in its binding affinity and reactivity. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
(E)-3-((4-Chlorophenyl)thio)-4-hydroxypent-3-en-2-one: Similar structure with a hydroxyl group instead of a carbonyl group.
4-((4-Chlorophenyl)thio)butan-2-one: Similar structure with a butanone moiety instead of pentanone.
Uniqueness
4-((3-Chlorophenyl)thio)pentan-2-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H13ClOS |
---|---|
Molecular Weight |
228.74 g/mol |
IUPAC Name |
4-(3-chlorophenyl)sulfanylpentan-2-one |
InChI |
InChI=1S/C11H13ClOS/c1-8(13)6-9(2)14-11-5-3-4-10(12)7-11/h3-5,7,9H,6H2,1-2H3 |
InChI Key |
LXYBERSCJQQPLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)C)SC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
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